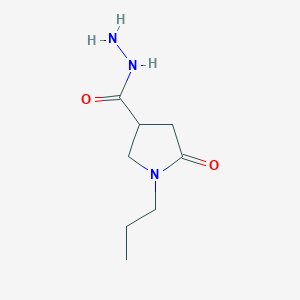

5-Oxo-1-propylpyrrolidine-3-carbohydrazide

Description

Properties

IUPAC Name |

5-oxo-1-propylpyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-2-3-11-5-6(4-7(11)12)8(13)10-9/h6H,2-5,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEGMVQDLXIMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199892 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-propyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437312-25-8 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-propyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-propyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Esterification

- Reagents : Methanol, H₂SO₄ (catalytic).

- Conditions : Reflux (12 h), followed by solvent evaporation.

- Product : Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate (C ).

- Yield : ~90–95%.

Step 2: Hydrazinolysis

- Reagents : Hydrazine hydrate (80–100% excess).

- Conditions : Ethanol or methanol, RT to 60°C (4–6 h).

- Product : 5-Oxo-1-propylpyrrolidine-3-carbohydrazide (D ).

- Yield : ~75–88%.

Alternative Pathways

a. Direct Amidation of Activated Esters

- Reagents : Bis(pentafluorophenyl) carbonate (BPC) for carboxylate activation.

- Conditions :

- Activate A or B with BPC in acetonitrile (RT, 1 h).

- Treat with hydrazine hydrate (RT, 12 h).

- Yield : ~80–92%.

Reaction Optimization Data

| Step | Reagents/Conditions | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclization (CCR) | Succinic anhydride, imine | Toluene | 24 | 78 |

| Esterification | MeOH, H₂SO₄ | MeOH | 12 | 93 |

| Hydrazinolysis | NH₂NH₂·H₂O, 60°C | EtOH | 6 | 85 |

| BPC Activation | BPC, DIPEA | ACN | 1 | 89 |

Characterization

- ¹H NMR (DMSO-d₆): δ 1.05 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.45–2.70 (m, 4H, pyrrolidine H), 3.20 (q, 2H, NCH₂), 4.10 (s, 2H, NH₂), 9.80 (s, 1H, CONH).

- ¹³C NMR : 173.5 (C=O), 169.8 (CONH), 52.1 (pyrrolidine C3), 45.2 (NCH₂), 22.1 (CH₂CH₂CH₃).

- IR (KBr) : 3300 (N-H), 1680 (C=O), 1605 (C=N) cm⁻¹.

Challenges and Solutions

- Low Cyclization Yield : Use microwave-assisted conditions (120°C, 30 min) to improve efficiency.

- Hydrazine Handling : Replace hydrazine hydrate with safer alternatives like tert-butyl carbazate in some steps.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-propylpyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including 5-oxo-1-propylpyrrolidine-3-carbohydrazide, have shown promise as antimicrobial agents. A notable study investigated a series of pyrrolidine carboxamides, which were identified as potent inhibitors of the InhA enzyme from Mycobacterium tuberculosis. The study revealed that these compounds could effectively target the fatty acid elongation cycle in mycobacteria, presenting a novel approach to combat multidrug-resistant strains of tuberculosis .

Neuroprotective Properties

Another significant application of 5-oxo-1-propylpyrrolidine derivatives is their neuroprotective effects. Compounds similar to this structure have been studied for their ability to protect neuronal cells from hypoxic and ischemic damage. Specifically, the compound Levetiracetam has been associated with protective actions against central nervous system aggressions, suggesting that similar pyrrolidine derivatives may offer therapeutic benefits in neurological disorders .

Biochemical Research

Enzyme Inhibition Studies

The compound has been evaluated for its capacity to inhibit specific enzymes critical in various biochemical pathways. For instance, studies involving high-throughput screening have identified pyrrolidine carboxamides as effective inhibitors of enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid synthesis in bacteria. This inhibition mechanism is vital for developing new antibiotics targeting resistant bacterial strains .

Synthetic Organic Chemistry

Synthetic Intermediates

5-Oxo-1-propylpyrrolidine-3-carbohydrazide serves as an important synthetic intermediate in the preparation of various bioactive compounds. Its unique structural features allow for further functionalization and modification, making it a versatile building block in organic synthesis. The ability to perform reactions under mild conditions enhances its appeal for synthetic chemists looking to develop new pharmaceuticals .

Data Table: Summary of Applications

Case Studies

-

Inhibition of InhA Enzyme

A study published in a peer-reviewed journal highlighted the discovery of pyrrolidine carboxamides through high-throughput screening. These compounds displayed significant inhibitory activity against the InhA enzyme, with one lead compound showing an IC50 value of 5.55 μM. This finding underscores the potential of 5-oxo-1-propylpyrrolidine derivatives in developing new antitubercular drugs . -

Neuroprotective Effects

Investigations into neuroprotective agents have indicated that similar pyrrolidine derivatives can mitigate neuronal damage during ischemic events. These studies suggest that compounds like 5-oxo-1-propylpyrrolidine-3-carbohydrazide may provide therapeutic avenues for treating conditions such as stroke or traumatic brain injury .

Mechanism of Action

The mechanism of action of 5-Oxo-1-propylpyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and bioactivity:

Key Observations:

Synthetic Efficiency: The 4-aminophenyl derivative achieves the highest yield (83.5%), likely due to the electron-donating amine group stabilizing intermediates. Methoxy-substituted hydrazones show moderate yields (66–82%), influenced by steric hindrance during condensation.

Structural Impact on Bioactivity :

- Chloro and Hydroxyl Groups : Chlorine in compound 16 may enhance antibacterial activity via hydrophobic interactions with bacterial enzymes.

- Hydrazone Derivatives : Compounds like 4a–c and 10b demonstrate that aromatic hydrazones improve stability and target selectivity.

Spectroscopic Differentiation: The 3-hydroxyphenyl analog exhibits distinct ¹H-NMR peaks (e.g., 6.23 ppm for pyrazole CH), absent in non-cyclized derivatives. IR spectra of carbohydrazides show carbonyl stretches at 1600–1700 cm⁻¹, with shifts depending on substituent electronics .

Biological Activity

5-Oxo-1-propylpyrrolidine-3-carbohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

5-Oxo-1-propylpyrrolidine-3-carbohydrazide belongs to a class of compounds known as pyrrolidine derivatives, which are characterized by their five-membered nitrogen-containing ring. The presence of the oxo group and the carbohydrazide moiety contributes to its reactivity and biological activity.

The biological activity of 5-Oxo-1-propylpyrrolidine-3-carbohydrazide can be attributed to several mechanisms:

- GABA Receptor Modulation : Similar to piperazine derivatives, it may act as a GABA receptor agonist, influencing neurotransmission in the central nervous system. This could lead to increased inhibitory neurotransmission, potentially offering therapeutic effects in neurological disorders.

- Anticancer Activity : Studies have shown that pyrrolidine derivatives can exhibit significant anticancer properties. For instance, 5-oxopyrrolidine derivatives have been tested against various cancer cell lines, demonstrating structure-dependent cytotoxicity. Compounds with specific functional groups, such as free amino groups, showed enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity against multidrug-resistant pathogens. The efficacy of these compounds against strains like Staphylococcus aureus highlights their potential as therapeutic agents in treating infections caused by resistant bacteria .

Anticancer Activity

A study evaluated the anticancer effects of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated:

| Compound | Viability (%) | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 15 | 66% | 25 | More potent than control |

| Compound 21 | 50% | 20 | Selective for cancer cells |

| Control (Cisplatin) | 40% | 10 | Standard chemotherapeutic |

The structure-dependence of the anticancer activity was evident, with some compounds exhibiting significant cytotoxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial efficacy was assessed using various clinically relevant pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against MRSA |

| Klebsiella pneumoniae | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Limited |

These findings suggest that 5-Oxo-1-propylpyrrolidine-3-carbohydrazide and its derivatives could be developed into novel antibiotics targeting resistant strains .

Case Studies

- Anticancer Efficacy : A laboratory study demonstrated that compound derivatives with specific substitutions significantly reduced A549 cell viability compared to controls. The study emphasized the importance of functional groups in enhancing anticancer properties while minimizing toxicity to normal cells.

- Antimicrobial Testing : In a clinical setting, derivatives were tested against patients' isolates of resistant bacteria. The promising results indicated a potential for these compounds in developing new treatments for infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Oxo-1-propylpyrrolidine-3-carbohydrazide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between pyrrolidone derivatives and hydrazides. Key steps include optimizing solvent systems (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic acid/base conditions. Reaction efficiency can be enhanced using statistical experimental design (e.g., factorial design) to identify critical parameters like molar ratios and reaction time. This reduces trial-and-error approaches and improves yield reproducibility .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Detects carbonyl (C=O, ~1620–1680 cm⁻¹) and NH stretches (~3150 cm⁻¹) to confirm hydrazide and pyrrolidone moieties .

- NMR : H and C NMR verify proton environments (e.g., propyl chain integration, CONH signals at δ ~11.3 ppm) and carbon backbone integrity .

- Elemental Analysis : Validates molecular formula consistency (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in vitro antibacterial screening using agar diffusion or microdilution assays (e.g., against S. aureus or E. coli). Minimum inhibitory concentration (MIC) values should be cross-validated with cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity. Positive controls (e.g., ciprofloxacin) and solvent blanks are critical for data reliability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the rational design of derivatives with improved bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or binding affinity .

- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase) to prioritize derivatives with optimal binding poses. Software like AutoDock Vina or Schrödinger Suite can model steric and electronic complementarity .

- Reaction Path Search : Tools like GRRM or SCINE explore alternative synthesis routes with lower activation barriers .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying MIC values)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like bacterial strain heterogeneity or assay protocols.

- Statistical Robustness Tests : Apply ANOVA or multivariate regression to isolate confounding factors (e.g., solvent polarity, inoculum size) .

- Replicate Under Standardized Conditions : Use CLSI/EUCAST guidelines for antimicrobial testing to minimize inter-lab variability .

Q. How can stereochemical outcomes (e.g., diastereoselectivity) be controlled during synthesis of pyrrolidine-based derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes to induce asymmetry in cyclization steps .

- Solvent/Stereodirecting Groups : Polar aprotic solvents (e.g., DMSO) or bulky substituents can bias transition-state geometries. X-ray crystallography confirms stereochemistry post-synthesis .

Q. What advanced statistical methods optimize multi-step synthesis workflows for high-throughput screening?

- Methodological Answer :

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, catalyst loading) to identify global yield maxima .

- Machine Learning : Train algorithms on historical reaction data to predict optimal conditions for novel derivatives. Tools like ChemOS or IBM RXN for Chemistry automate parameter selection .

Data Management & Validation

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Open-Source Platforms : Use ELNs (Electronic Lab Notebooks) like LabArchives to track raw data, protocols, and instrument parameters .

- Reference Standards : Include certified reference materials (CRMs) for analytical calibration (e.g., USP-grade hydrazides) to validate purity thresholds .

- Peer Review of Datasets : Share spectra, chromatograms, and crystallography files via repositories like ChemRxiv or Zenodo for independent verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.